2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride
Brand Name:
Vulcanchem
CAS No.:
19701-64-5
VCID:
VC20761097
InChI:
InChI=1S/C17H18N2.ClH/c18-19-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(11-19)17(13)14;/h1-7,16H,8-11,18H2;1H
SMILES:
C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl
Molecular Formula:
C17H19ClN2
Molecular Weight:
286.8 g/mol
2-Amino-1,2,3,7,8,12b-hexahydrobenzo(6,7)cyclohept(1,2,3-de)isoquinoline monohydrochloride
CAS No.: 19701-64-5
Cat. No.: VC20761097
Molecular Formula: C17H19ClN2
Molecular Weight: 286.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19701-64-5 |
|---|---|
| Molecular Formula | C17H19ClN2 |
| Molecular Weight | 286.8 g/mol |
| IUPAC Name | 16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H18N2.ClH/c18-19-10-14-6-3-5-13-9-8-12-4-1-2-7-15(12)16(11-19)17(13)14;/h1-7,16H,8-11,18H2;1H |
| Standard InChI Key | FYJGGGYYUZZXGO-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl |
| Canonical SMILES | C1CC2=CC=CC=C2C3CN(CC4=CC=CC1=C34)N.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator